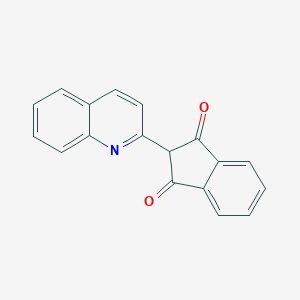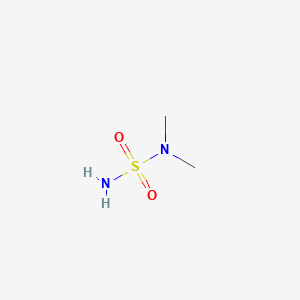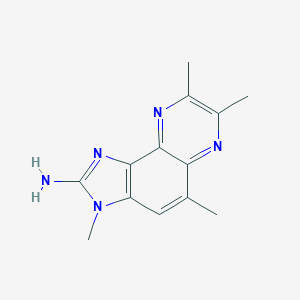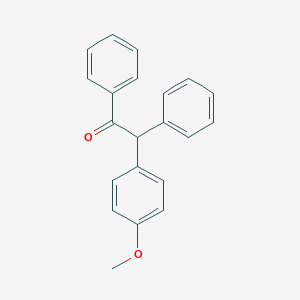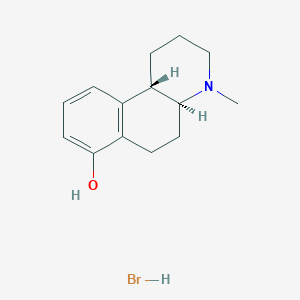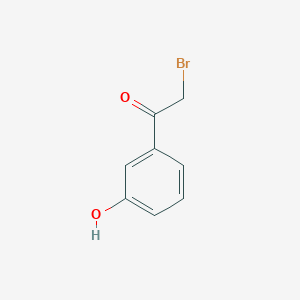![molecular formula C28H38O5Si2 B134028 [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate CAS No. 140220-31-1](/img/structure/B134028.png)
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate is a useful research compound. Its molecular formula is C28H38O5Si2 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
The compound has been investigated for its antifungal potential. Researchers synthesized several derivatives of 2,2-dimethyl-2H-chromene and evaluated their efficacy against phytopathogenic fungi. Notably, compound 4j exhibited promising antifungal potency against strains such as Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata. Its activity surpassed that of commercially available fungicides like chlorothalonil and hymexazol . This research lays the groundwork for using 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture.
Antitubercular Potential
While not directly related to the compound , another class of derivatives—(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one—has been explored for antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Although different from the compound you specified, it highlights the diverse applications of related chemical structures.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-[[dimethylsilyl)oxy]methyl]-3-phenylpropan-1-ol with dimethylchlorosilane, followed by reaction with prop-2-enoyl chloride. The resulting intermediate is then reacted with 2,3-dimethyl-2-butene-1-ol and phenylboronic acid in the presence of a palladium catalyst to form the desired compound.", "Starting Materials": ["2-[[dimethylsilyl)oxy]methyl]-3-phenylpropan-1-ol", "dimethylchlorosilane", "prop-2-enoyl chloride", "2,3-dimethyl-2-butene-1-ol", "phenylboronic acid", "palladium catalyst"], "Reaction": ["Step 1: React 2-[[dimethylsilyl)oxy]methyl]-3-phenylpropan-1-ol with dimethylchlorosilane in the presence of a base such as triethylamine to form the intermediate", "Step 2: React the intermediate with prop-2-enoyl chloride to form the intermediate ester", "Step 3: React the intermediate ester with 2,3-dimethyl-2-butene-1-ol and phenylboronic acid in the presence of a palladium catalyst to form the desired compound"] } | |
CAS RN |
140220-31-1 |
Product Name |
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate |
Molecular Formula |
C28H38O5Si2 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
[2-[[dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate |
InChI |
InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25(19-23-15-11-9-12-16-23)34(3,4)33-35(5,6)26(22-32-28(30)8-2)20-24-17-13-10-14-18-24/h7-18,25-26H,1-2,19-22H2,3-6H3 |
InChI Key |
UEEGQAUULCLARS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C |
Canonical SMILES |
C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)

